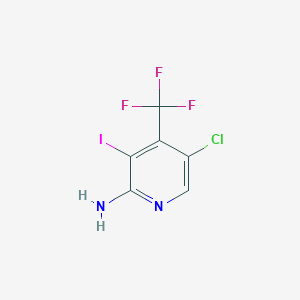
5-Chloro-3-iodo-4-(trifluoromethyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-iodo-4-(trifluoromethyl)pyridin-2-amine is a heterocyclic organic compound that features a pyridine ring substituted with chlorine, iodine, and trifluoromethyl groups. This compound is of significant interest in the fields of medicinal and agricultural chemistry due to its unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-iodo-4-(trifluoromethyl)pyridin-2-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes:
Halogenation: Introduction of chlorine and iodine atoms to the pyridine ring through electrophilic halogenation reactions.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Amination: Conversion of a halogenated pyridine to the amine derivative using nucleophilic substitution reactions with ammonia or amine sources.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of these processes.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Oxidation and Reduction: The amine group can be oxidized to form nitro derivatives or reduced to form more complex amine structures.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by various aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Ammonia, primary or secondary amines, under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Nitro derivatives.
Reduction Products: Complex amine derivatives.
Coupling Products: Aryl or alkyl-substituted pyridines.
Wissenschaftliche Forschungsanwendungen
5-Chloro-3-iodo-4-(trifluoromethyl)pyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the synthesis of agrochemicals and functional materials.
Wirkmechanismus
The mechanism of action of 5-Chloro-3-iodo-4-(trifluoromethyl)pyridin-2-amine involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The chlorine and iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity to specific enzymes or receptors. The amine group can form hydrogen bonds, further stabilizing interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride
Comparison: 5-Chloro-3-iodo-4-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and biological activity compared to similar compounds. The trifluoromethyl group imparts distinct physicochemical properties, such as increased metabolic stability and enhanced binding affinity to biological targets.
Eigenschaften
Molekularformel |
C6H3ClF3IN2 |
|---|---|
Molekulargewicht |
322.45 g/mol |
IUPAC-Name |
5-chloro-3-iodo-4-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C6H3ClF3IN2/c7-2-1-13-5(12)4(11)3(2)6(8,9)10/h1H,(H2,12,13) |
InChI-Schlüssel |
LXVGXAOJXYVGEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=N1)N)I)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



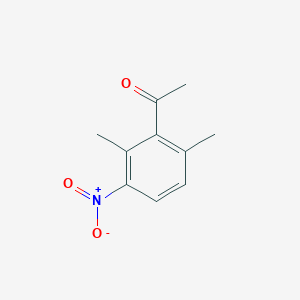
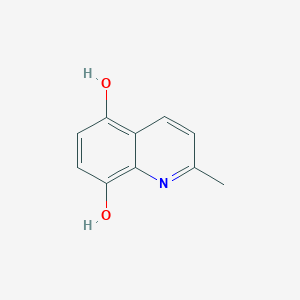
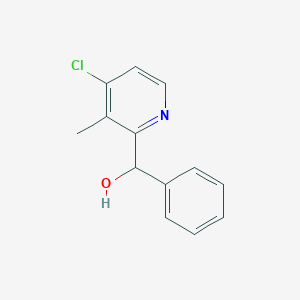
![tert-Butyl 7-hydroxy-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B13087794.png)

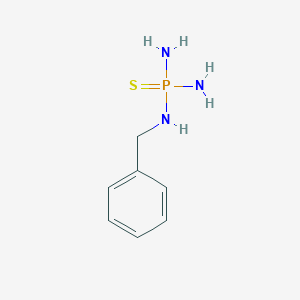
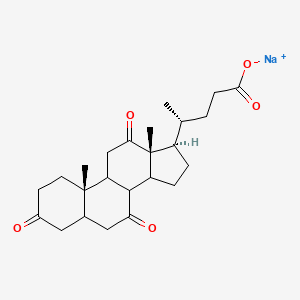
![3-([1,1'-Biphenyl]-2-ylamino)-4-aminobenzoic acid](/img/structure/B13087803.png)
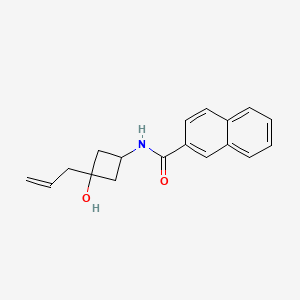
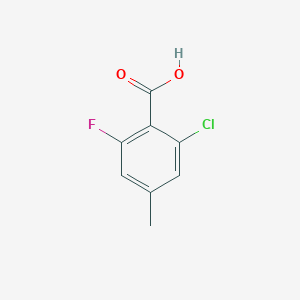
![2,5,7-Trimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13087820.png)
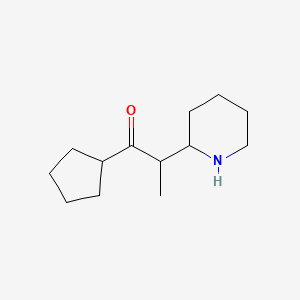
![4-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoic acid](/img/structure/B13087836.png)
